molecular formula C7H4BrClN2O B1379909 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1190316-24-5

5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one

Cat. No. B1379909
CAS RN: 1190316-24-5
M. Wt: 247.47 g/mol
InChI Key: GIRQJGBFQOUTBD-UHFFFAOYSA-N
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Description

The compound “5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one” is a heterocyclic compound with the molecular formula C7H4BrClN2O . It has a molecular weight of 247.48 . The compound is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h1-2,12H, (H,10,11) . This indicates that the compound contains a pyrrolo[2,3-b]pyridin-2-one core with bromine and chlorine substituents.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Pharmaceutical Research: Antidiabetic Agents

This compound has been explored for its potential role in the synthesis of antidiabetic drugs . Researchers have designed analogs based on the pyrrolopyridinone structure to inhibit the α-amylase enzyme, which is a target for diabetes treatment . These inhibitors can slow down the digestion of carbohydrates, thereby regulating blood glucose levels and managing diabetes.

Material Science: Organic Synthesis

In material science, this compound serves as a building block for the synthesis of various organic molecules. Its reactive sites make it suitable for cross-coupling reactions, which are pivotal in creating complex molecules for materials with specific properties .

Chemical Synthesis: Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals, agrochemicals, and dyes. Its structure allows for the introduction of additional functional groups, expanding the diversity of accessible heterocycles .

Analytical Chemistry: Chromatography Standards

Due to its unique structure, 5-bromo-4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one can be used as a standard in chromatographic analysis to identify and quantify similar compounds in complex mixtures .

Biological Studies: Enzyme Interaction

This compound’s interaction with enzymes like α-amylase is of interest in biological studies. It can be used to understand enzyme binding sites and inhibition mechanisms, which is valuable for drug discovery .

Cancer Research: Anticancer Activity

There is ongoing research into the anticancer activity of compounds derived from pyrrolopyridinone. These studies aim to understand the compound’s mechanism of action and its potential use in cancer therapy .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding contact with skin and eyes, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-bromo-4-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRQJGBFQOUTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CN=C2NC1=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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